molecular formula C8H8BrN3O2 B1467438 {1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol CAS No. 1250683-62-5

{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

Cat. No.: B1467438
CAS No.: 1250683-62-5
M. Wt: 258.07 g/mol
InChI Key: ZDIWBZYDOQWZJM-UHFFFAOYSA-N
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Description

{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a useful research compound. Its molecular formula is C8H8BrN3O2 and its molecular weight is 258.07 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

[1-[(5-bromofuran-2-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3O2/c9-8-2-1-7(14-8)4-12-3-6(5-13)10-11-12/h1-3,13H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDIWBZYDOQWZJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound {1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol is a heterocyclic compound that combines a brominated furan moiety with a triazole ring. This unique structural configuration is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this compound through a review of available literature, including synthesis methods, mechanisms of action, and relevant case studies.

Structural Features

The compound features:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Brominated Furan : A furan ring substituted with a bromine atom at the 5-position.

This combination enhances its reactivity and biological activity compared to other similar compounds.

Antimicrobial Activity

Research indicates that compounds similar to {1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains including Escherichia coli and Staphylococcus aureus.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
{1-[(5-bromofuran-2-yl)methyl]-1H-triazole}E. coli62.5 µg/mL
{1-[(5-bromofuran-2-yl)methyl]-1H-triazole}S. aureus78.12 µg/mL

These findings suggest the potential of this compound in developing new antimicrobial agents, especially against resistant strains of bacteria.

Antifungal Activity

The triazole moiety is known for its antifungal properties. Compounds in this class have been used extensively in treating fungal infections by inhibiting ergosterol synthesis in fungal cell membranes. The specific activity of {1-[(5-bromofuran-2-yl)methyl]-1H-triazol-4-yl}methanol against fungal pathogens remains to be fully elucidated but is anticipated based on related triazole derivatives.

Anticancer Activity

Preliminary studies indicate that triazole-containing compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. For instance, research has shown that certain triazoles can inhibit cell proliferation in various cancer cell lines:

Cell LineIC50 (µg/mL)
HeLa226
A549242.52

These results demonstrate the potential for {1-[(5-bromofuran-2-yl)methyl]-1H-triazol-4-yl}methanol in oncological applications.

The biological activity of {1-[(5-bromofuran-2-yl)methyl]-1H-triazol-4-yl}methanol is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The brominated furan and triazole moieties facilitate non-covalent interactions, including hydrogen bonding and π–π stacking, which contribute to its biological effects.

Case Studies

Recent studies have focused on the synthesis and evaluation of related compounds:

  • Synthesis Methodology : The synthesis typically involves bromination of furan followed by a Huisgen cycloaddition reaction with azides to form the triazole ring.
  • Biological Evaluation : In vitro assays have demonstrated promising results for both antimicrobial and anticancer activities, warranting further investigation into structure–activity relationships.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol
Reactant of Route 2
{1-[(5-bromofuran-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol

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